Nicarbazin

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

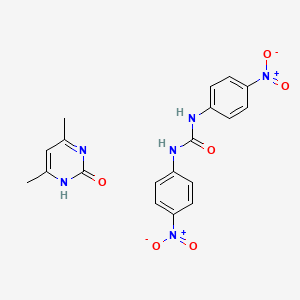

1,3-bis(4-nitrophenyl)urea;4,6-dimethyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O5.C6H8N2O/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22;1-4-3-5(2)8-6(9)7-4/h1-8H,(H2,14,15,18);3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHWDRMMMYWSFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)C.C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034762 | |

| Record name | 1,3-Bis(4-nitrophenyl)urea 4,6-dimethylpyrimidin-2-ol (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid; [HSDB] | |

| Record name | Nicarbazin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Practically insoluble in water. Complex is slowly decomposed by trituration with water, or more rapidly by dilute aqueous acids., Slightly soluble in dimethylsulfoxide (DMSO) and dimethylformamide (DMF); insoluble in water and ethanol, however it decomposes slowly when mixed with them | |

| Record name | NICARBAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.5 g/ml, Yellowish-tan solid, round to oblong, semisoft kibbles. None to slight grain odor. Density: 25-33 lbs/bushel. /OvoControl-G/ | |

| Record name | NICARBAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, Light yellow, fine powder | |

CAS No. |

330-95-0 | |

| Record name | Nicarbazin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicarbazin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicarbazin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11434 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicarbazin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-bis(4-nitrophenyl)-, compd. with 4,6-dimethyl-2(1H)-pyrimidinone (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(4-nitrophenyl)urea 4,6-dimethylpyrimidin-2-ol (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(4-nitrophenyl)urea--4,6-dimethylpyrimidin-2-ol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICARBAZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11P9NUA12U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICARBAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

decomposes 265-275 °C | |

| Record name | NICARBAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Nicarbazin chemical structure and properties

An In-Depth Analysis of its Chemical Structure, Properties, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicarbazin is a synthetic chemical compound widely utilized in the poultry industry as a potent coccidiostat and, in a different application, as a contraceptive agent for avian species.[1] Its efficacy stems from its unique chemical nature as an equimolar complex of two distinct molecules: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP). This guide provides a detailed technical overview of this compound, focusing on its chemical structure, physicochemical properties, analytical methodologies for its characterization, and its mechanisms of action.

Chemical Structure and Identification

This compound is not a single molecular entity but a stable, equimolar complex formed between DNC and HDP. The DNC component is the biologically active moiety responsible for its therapeutic and contraceptive effects, while the HDP component enhances the absorption of DNC in the gastrointestinal tract.

4,4'-Dinitrocarbanilide (DNC)

-

IUPAC Name: 1,3-bis(4-nitrophenyl)urea

-

Molecular Formula: C₁₃H₁₀N₄O₅

-

Molecular Weight: 302.25 g/mol [2]

2-Hydroxy-4,6-dimethylpyrimidine (HDP)

-

IUPAC Name: 4,6-dimethylpyrimidin-2-ol

-

Molecular Formula: C₆H₈N₂O

-

Molecular Weight: 124.14 g/mol [2]

This compound Complex

-

IUPAC Name: N,N′-Bis(4-nitrophenyl)urea—4,6-dimethylpyrimidin-2(1H)-one (1/1)[2]

-

CAS Number: 330-95-0

-

Molecular Formula: C₁₉H₁₈N₆O₆[2]

-

Molecular Weight: 426.39 g/mol [2]

Physicochemical Properties

The physicochemical properties of this compound and its components are crucial for its formulation, delivery, and pharmacokinetic profile. The complex itself has low solubility in water, but upon ingestion, it dissociates into its more soluble components.

| Property | Value | Reference |

| Appearance | Pale yellow or greenish-yellow powder | [2] |

| Melting Point | 260-275 °C (with decomposition) | [2][3] |

| Solubility | Water: Practically insoluble (DNC: <0.02 mg/L, HDP: ~70 g/L) | [2] |

| Organic Solvents: Slightly soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO); very slightly soluble in ethanol, ether, and chloroform. The complex dissociates in DMF and DMSO. | [2] | |

| Log Kow (Octanol-Water Partition Coefficient) | DNC: 3.6 (pH 5-9) | [2] |

| HDP: -0.94 (pH 5-9) | [2] | |

| pKa | No dissociable moiety reported for the complex. | |

| Vapor Pressure | Expected to be negligible at ambient temperatures. | |

| UVmax | 298 nm (in concentrated H₂SO₄) | [2] |

Mechanism of Action

This compound exhibits two primary biological activities: anticoccidial and avian contraceptive.

Anticoccidial Activity

This compound is highly effective against various species of the protozoan parasite Eimeria, the causative agent of coccidiosis in poultry. Its primary mechanism of action is the inhibition of the development of the second-generation schizonts in the parasite's life cycle.[1] This disruption prevents the parasite from multiplying within the intestinal cells of the host, thus mitigating the pathology of the disease.

Avian Contraceptive Effects

This compound's contraceptive properties are primarily attributed to the DNC component, which interferes with the formation of the vitelline membrane of the egg.[1][4] The vitelline membrane is a critical structure that separates the yolk from the albumen and provides structural integrity to the yolk.[5]

The proposed molecular mechanisms for this effect include:

-

Disruption of Calcium Homeostasis: The HDP component of this compound has been shown to act as a calcium ionophore, increasing intracellular calcium levels.[6][7][8] Altered calcium signaling can disrupt numerous cellular processes, including those involved in the formation and deposition of the vitelline membrane components.

-

Enzyme Inhibition: In-vitro studies have shown that the DNC portion of this compound can inhibit transglutaminase activity.[6][7] Transglutaminases are enzymes that cross-link proteins, a process that is likely important for the structural integrity of the vitelline membrane.

-

Alteration of Lipid Metabolism: this compound has been observed to increase the activity of lipoprotein lipase (B570770) in vitro.[6][7] This could potentially interfere with the transport and deposition of lipids required for yolk formation.

The disruption of the vitelline membrane leads to a porous and weakened structure, often resulting in mottled yolks and, ultimately, embryonic mortality.[1][4]

Signaling Pathway: this compound's Contraceptive Effect

Caption: Proposed signaling pathway for the contraceptive effect of this compound in avian species.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Determination

This protocol is a representative method for the determination of the DNC component of this compound in broiler liver tissue.

1. Sample Preparation: a. Homogenize 2 g of liver tissue. b. Extract the homogenate with two portions of acetonitrile (B52724) (10 mL and 5 mL). c. Defat the combined extracts with hexane. d. Evaporate the acetonitrile layer to dryness under a stream of nitrogen.

2. Solid-Phase Extraction (SPE) Cleanup: a. Reconstitute the dried extract in 500 µL of acetonitrile-water (70:30, v/v). b. Load the reconstituted extract onto a C18 SPE cartridge. c. Elute the analyte with 2.5 mL of acetonitrile-water (70:30, v/v). d. Evaporate the eluate to dryness and reconstitute in 500 µL of acetonitrile-water (80:20, v/v).

3. HPLC Analysis:

- Column: C18 reversed-phase column.

- Mobile Phase: Acetonitrile-water gradient.

- Detection: UV detector at 350 nm.

- Quantification: Based on a calibration curve prepared from DNC standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the structure of the DNC component of this compound.

Sample Preparation: Dissolve a sample of the DNC hapten in deuterated dimethyl sulfoxide (DMSO-d₆).

Expected Chemical Shifts (δ) for DNC Hapten:

-

δ 13.80 (s, 1H): Carboxylic acid proton (-COOH).

-

δ 9.74 (s, 1H) and 9.73 (s, 1H): Amide protons (-NH).

-

δ 8.23 (d, J=8.9 Hz, 2H), 8.06 (d, J=8.9 Hz, 1H), 7.90 (d, J=2.3 Hz, 1H), and 7.78–7.69 (m, 3H): Aromatic protons (ArH).[9]

The presence of these characteristic peaks confirms the structure of the DNC hapten.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the this compound complex.

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the this compound sample.

Expected Characteristic Absorption Bands:

-

~3300-3400 cm⁻¹: N-H stretching vibrations of the amide groups in DNC.

-

~1650-1700 cm⁻¹: C=O stretching vibration of the urea (B33335) carbonyl group in DNC.

-

~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro groups (-NO₂) in DNC.

-

~1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine (B1678525) ring in HDP.

-

~3000-3100 cm⁻¹: C-H stretching of the aromatic rings and methyl groups.

Experimental Workflow for this compound Analysis in Biological Samples

Caption: A generalized experimental workflow for the analysis of this compound in biological matrices.

Conclusion

This compound remains a significant compound in veterinary medicine and wildlife management due to its potent biological activities. A thorough understanding of its chemical structure, physicochemical properties, and mechanisms of action is essential for its safe and effective use. The analytical methods outlined in this guide provide a framework for the accurate detection and quantification of this compound and its residues, ensuring compliance with regulatory standards and contributing to the development of new applications for this versatile molecule.

References

- 1. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 2. openknowledge.fao.org [openknowledge.fao.org]

- 3. vitusa.com [vitusa.com]

- 4. This compound | C19H18N6O6 | CID 9507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Characterization of structure and protein of vitelline membranes of precocial (ring-necked pheasant, gray partridge) and superaltricial (cockatiel parrot, domestic pigeon) birds | PLOS One [journals.plos.org]

- 6. Molecular effects of this compound on avian reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. Preparation and identification of an anti-nicarbazin monoclonal antibody and its application in the agriculture and food industries - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the 4,4'-Dinitrocarbanilide (DNC) and 2-Hydroxy-4,6-Dimethylpyrimidine (HDP) Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complex of 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP), known as Nicarbazin, is a potent anticoccidial agent widely used in the poultry industry.[1] It is an equimolar complex where DNC is the biologically active component, and HDP enhances its absorption and bioavailability.[1][2] this compound is primarily used for the prevention of coccidiosis, a parasitic disease of the intestinal tract of animals caused by coccidian protozoa of the genus Eimeria.[3] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, mechanism of action, and analytical methods for the DNC-HDP complex.

Physicochemical Properties

The DNC-HDP complex is a pale yellow, crystalline powder.[4] Key physicochemical properties are summarized in the tables below.

Table 1: General Properties of the DNC-HDP Complex (this compound)

| Property | Value | Reference(s) |

| Chemical Name | N,N′-Bis(4-nitrophenyl)urea—4,6-dimethylpyrimidin-2(1H)-one (1/1) | [1] |

| CAS Number | 330-95-0 | [1] |

| Molecular Formula | C₁₉H₁₈N₆O₆ | [1] |

| Molecular Weight | 426.39 g/mol | [1] |

| Appearance | Pale yellow powder | [1] |

| Melting Point | 265–275 °C (with decomposition) | [1] |

Table 2: Solubility of the DNC-HDP Complex (this compound)

| Solvent | Solubility | Reference(s) |

| Water | Almost insoluble (complex dissociates slowly) | [1] |

| Ethanol | Very slightly soluble (complex dissociates slowly) | [1] |

| Chloroform | Very slightly soluble (complex dissociates slowly) | [1] |

| Ether | Very slightly soluble (complex dissociates slowly) | [1] |

| Dimethylformamide | Soluble (with dissociation of the complex) | [1] |

| Dimethyl Sulfoxide | Soluble (with dissociation of the complex) | [1] |

Table 3: Crystallographic Data for the DNC-HDP Complex (this compound)

| Parameter | Value | Reference(s) |

| Crystal System | Triclinic | [5] |

| Space Group | P-1 | [5] |

| a | 6.90659(8) Å | [5] |

| b | 12.0794(4) Å | [5] |

| c | 13.5040(7) Å | [5] |

| α | 115.5709(11)° | [5] |

| β | 102.3658(6)° | [5] |

| γ | 91.9270(4)° | [5] |

| Volume | 982.466(5) ų | [5] |

| Z | 2 | [5] |

Table 4: Spectroscopic Data for the DNC-HDP Complex (this compound)

| Technique | Wavelength/Fragment | Reference(s) |

| UV-Vis (in conc. H₂SO₄) | λmax = 298 nm | [1] |

| LC-ESI-MS (Negative Ion) | m/z 301 [M-H]⁻ for DNC | [6] |

Synthesis and Formulation

The DNC-HDP complex (this compound) is traditionally synthesized by reacting its two components, 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP), in a suitable solvent. More recently, "one-pot" synthesis methods have been developed to improve efficiency.

Experimental Protocols

Protocol 3.1.1: One-Pot Synthesis of DNC-HDP Complex (this compound)

This protocol is adapted from patent literature and provides a general guideline for a one-pot synthesis.[7]

-

DNC Formation:

-

Charge a reaction vessel with a suitable solvent (e.g., o-dichlorobenzene).

-

Add p-nitroaniline and solid phosgene (B1210022) (or a phosgene equivalent like triphosgene).

-

Heat the reaction mixture to a temperature between 75-130°C and maintain for several hours until the formation of 4,4'-dinitrodiphenylurea (DNC) is complete.

-

-

HDP Formation and Complexation:

-

Cool the reaction mixture containing the newly formed DNC.

-

Add methanol (B129727), followed by urea (B33335) and acetylacetone.

-

Add a strong inorganic acid catalyst, such as concentrated hydrochloric acid.

-

Heat the mixture to 65-72°C and reflux for approximately 11 hours.

-

Neutralize the reaction mixture with a base (e.g., sodium hydroxide (B78521) solution) to a neutral pH.

-

Cool the mixture to room temperature to allow the precipitation of the this compound complex.

-

-

Purification:

-

Collect the precipitate by filtration.

-

Wash the solid with water and then with a suitable organic solvent (e.g., methanol) to remove unreacted starting materials and byproducts.

-

Dry the purified this compound product under vacuum.

-

Mechanism of Action

The anticoccidial activity of this compound is attributed to the DNC component, which acts as an uncoupler of oxidative phosphorylation in the mitochondria of the Eimeria parasite.[1][8] This action is most effective against the second-generation schizonts in the parasite's life cycle.[3][9] The disruption of mitochondrial function leads to a depletion of cellular energy in the form of ATP, ultimately inhibiting the parasite's development.

The HDP component, while not having direct anticoccidial activity, is crucial for the absorption of the poorly water-soluble DNC from the host's gastrointestinal tract.[1] In the gut, the complex dissociates, and HDP facilitates the transport of DNC across biological membranes.[1]

Analytical Methods

The analysis of this compound in various matrices, such as animal feed and tissues, typically focuses on the detection of the DNC component, which serves as the marker residue. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique.

Experimental Protocols

Protocol 5.1.1: LC-MS/MS Analysis of DNC in Chicken Tissue

This protocol is a generalized procedure based on established methods.[10]

-

Sample Preparation:

-

Homogenize a known weight of tissue (e.g., 5 g) with a dehydrating agent like anhydrous sodium sulfate.

-

Extract the homogenized tissue with an appropriate volume of acetonitrile (e.g., 20 mL) by vigorous mixing or sonication.

-

Centrifuge the mixture to separate the solid debris from the supernatant.

-

Collect the supernatant and repeat the extraction process on the pellet.

-

Combine the supernatants.

-

-

Sample Cleanup (if necessary):

-

For cleaner samples, a solid-phase extraction (SPE) step may be employed. Condition an appropriate SPE cartridge (e.g., C18) with methanol and water.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the DNC with a stronger solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of DNC.

-

MRM Transitions: Monitor the transition of the deprotonated molecule [M-H]⁻ of DNC (m/z 301) to its characteristic product ions for quantification and confirmation.

-

Conclusion

The 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP) complex, or this compound, remains a critical tool in the management of coccidiosis in poultry. Its efficacy is a result of the synergistic relationship between its two components: the active DNC and the bioavailability-enhancing HDP. The mechanism of action, centered on the disruption of mitochondrial energy metabolism in the Eimeria parasite, provides a clear rationale for its anticoccidial effects. A thorough understanding of its synthesis, physicochemical properties, and analytical detection methods is essential for its effective and safe use in veterinary medicine and for monitoring its residues in food products. Further research into the specific molecular targets of DNC within the parasite's mitochondria could lead to the development of even more effective anticoccidial agents.

References

- 1. openknowledge.fao.org [openknowledge.fao.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C19H18N6O6 | CID 9507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN103288683A - Method for preparing this compound through one-pot process - Google Patents [patents.google.com]

- 8. Preparation and identification of an anti-nicarbazin monoclonal antibody and its application in the agriculture and food industries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 10. Determination and Identification of this compound, Measured as 4,4′-Dinitrocarbanilide (DNC), in Chicken Tissues by Liquid Chromatography With Tandem Mass Spectrometry: Final Action 2013.07 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anticoccidial Action of Nicarbazin Against Eimeria

A Technical Guide for Researchers and Drug Development Professionals

Nicarbazin, a cornerstone in the control of avian coccidiosis for decades, remains a subject of scientific interest due to its unique chemical nature and mechanism of action. This technical guide provides an in-depth exploration of the core principles underlying this compound's efficacy against Eimeria, the causative agent of coccidiosis. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in the development of anticoccidial drugs.

Chemical Composition and Synergistic Action

This compound is not a single molecule but an equimolar complex of two distinct compounds: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[1][2] The anticoccidial activity is primarily attributed to the DNC component.[1][2] However, DNC alone has poor solubility and bioavailability.[1] The HDP moiety, while lacking intrinsic anticoccidial properties, acts as a crucial carrier, enhancing the absorption of DNC in the host's digestive tract.[1][2] This synergistic relationship makes the this compound complex significantly more effective than DNC administered alone.[1][3] Upon ingestion, the complex dissociates, allowing for the independent absorption and action of its components.[2][4][5]

Figure 1: Conceptual diagram of this compound's composition and absorption.

Primary Target in the Eimeria Life Cycle

This compound's primary therapeutic effect is exerted during the asexual replication phase of the Eimeria life cycle. Specifically, it is most effective against the developing second-generation schizonts, which occur around day five post-infection.[1][6][7] By inhibiting the development of these schizonts, this compound prevents the massive proliferation of merozoites that are responsible for the significant intestinal damage characteristic of clinical coccidiosis.[1]

Figure 2: The life cycle of Eimeria, highlighting this compound's primary target.

Proposed Biochemical Mechanism of Action

While the precise molecular mechanism of this compound's action is not fully elucidated, substantial evidence points towards the disruption of the parasite's energy metabolism, specifically targeting mitochondrial function.[8][9] The active component, DNC, is believed to act as an uncoupler of oxidative phosphorylation.[3]

Several specific effects on mitochondrial processes have been proposed:

-

Inhibition of Succinate-Linked NAD+ Reduction: DNC has been shown to inhibit the reduction of NAD+ that is linked to the oxidation of succinate (B1194679) in beef heart mitochondria, suggesting a potential disruption of the electron transport chain.[8]

-

Inhibition of Energy-Dependent Transhydrogenase: The drug may also inhibit an energy-dependent transhydrogenase, further impeding the parasite's ability to generate reducing equivalents for biosynthesis and energy production.[8]

-

Interference with Calcium Ion Transport: DNC has been observed to inhibit the accumulation of Ca2+ ions by rat liver mitochondria, indicating a potential disruption of ion homeostasis within the parasite's mitochondria.[8]

These disruptions in mitochondrial function would lead to a critical energy deficit within the parasite, ultimately arresting its development, particularly during the highly energy-demanding process of schizogony.

Figure 3: Proposed mechanism of this compound's interference with mitochondrial energy metabolism.

Quantitative Efficacy Data

The efficacy of this compound has been quantified in numerous studies, often in comparison to or in combination with other anticoccidial agents. The following tables summarize key performance indicators from representative studies.

Table 1: Efficacy of this compound and Monensin (B1676710), Alone and in Combination, Against a Mixed Eimeria Infection [10][11][12]

| Treatment Group | Daily Weight Gain (DWG) | Daily Feed Intake (DFI) | Feed Conversion Ratio (FCR) |

| Uninfected, Untreated | High | High | Low |

| Infected, Untreated | Low | Low | High |

| 40 ppm this compound | Partial Improvement | No Improvement | No Improvement |

| 40 ppm Monensin | Partial Improvement | No Improvement | No Improvement |

| 40 ppm this compound + 40 ppm Monensin | Complete Control | Complete Control | Complete Control |

Table 2: Lesion Score Suppression by this compound and Monensin, Alone and in Combination [10][11][12]

| Treatment Group | E. acervulina Lesions | E. maxima Lesions | E. tenella Lesions |

| Infected, Untreated | High | High | High |

| 40 ppm Monensin | Not Suppressed | Not Suppressed | Not Suppressed |

| 40 ppm this compound | Not Suppressed | Not Suppressed | Suppressed |

| 40 ppm this compound + 40 ppm Monensin | Suppressed | Suppressed | Suppressed |

Table 3: Sensitivity of Eimeria Field Isolates to this compound [13]

| Treatment | Percentage of Sensitive Isolates (n=26) |

| This compound (125 ppm) | 81% |

| Narasin + this compound (80 ppm) | 22% |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following outlines a generalized methodology for an anticoccidial sensitivity test based on the reviewed literature.

Objective: To assess the efficacy of this compound in controlling coccidiosis in broiler chickens.

Materials:

-

Day-old broiler chicks

-

Standard broiler starter and grower feed

-

This compound (and other test anticoccidials)

-

Live, sporulated oocysts of relevant Eimeria species (E. acervulina, E. maxima, E. tenella)

-

Floor pens or battery cages with appropriate heating and lighting

-

Feeders and waterers

Experimental Design:

-

Animal Allocation: Randomly assign day-old chicks to different treatment groups, with multiple replicate pens per group.

-

Treatment Groups:

-

Uninfected, Untreated Control (UUC)

-

Infected, Untreated Control (IUC)

-

Infected, this compound-Treated (at a specified ppm, e.g., 125 ppm)

-

Other infected and treated groups as required for comparison.

-

-

Medication: Provide medicated feed to the respective treatment groups from day 0.

-

Infection: At a specified age (e.g., 14 days), orally inoculate all birds in the infected groups with a known number of sporulated Eimeria oocysts.

-

Data Collection:

-

Performance: Measure body weight and feed consumption at regular intervals to calculate daily weight gain (DWG), daily feed intake (DFI), and feed conversion ratio (FCR).

-

Lesion Scoring: At a set time post-infection (e.g., 6-7 days), euthanize a subset of birds from each pen and score the intestinal lesions characteristic of each Eimeria species on a scale of 0 (no lesions) to 4 (severe lesions).

-

Oocyst Counts: Collect fecal samples to determine oocyst shedding per gram of feces.

-

-

Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Figure 4: Generalized workflow for an anticoccidial sensitivity test.

Conclusion

This compound's enduring role in coccidiosis control is a testament to its effective and multifaceted mechanism of action. Its unique two-component structure facilitates the delivery of the active DNC molecule to its site of action. The primary therapeutic effect is the targeted inhibition of the second-generation schizonts of Eimeria, achieved through the disruption of the parasite's mitochondrial energy metabolism. While the precise molecular interactions are still under investigation, the available evidence provides a robust framework for understanding how this compound exerts its anticoccidial effects. Further research into the specific enzymatic and protein targets of DNC within the Eimeria mitochondrion will be invaluable for the future development of novel and potent anticoccidial agents.

References

- 1. nbinno.com [nbinno.com]

- 2. openknowledge.fao.org [openknowledge.fao.org]

- 3. Preparation and identification of an anti-nicarbazin monoclonal antibody and its application in the agriculture and food industries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 5. This compound chemical review | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

- 6. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 7. researchgate.net [researchgate.net]

- 8. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticoccidial drug resistance in fowl coccidia: the state of play revisited | World's Poultry Science Journal | Cambridge Core [cambridge.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Synergistic effect of a combination of this compound and monensin against coccidiosis in the chicken caused by Eimeria spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. librarysearch.library.utoronto.ca [librarysearch.library.utoronto.ca]

- 13. Sensitivity of Eimeria field isolates in the United States: responses of this compound-containing anticoccidials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Disruption of a Vital Barrier: Nicarbazin's Mode of Action on Vitelline Membrane Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicarbazin, an anticoccidial drug widely used in the poultry industry, exerts a significant, dose-dependent negative impact on avian reproduction, primarily through its disruptive effect on the formation and integrity of the vitelline membrane. This essential barrier between the yolk and the albumen is compromised, leading to yolk mottling, reduced hatchability, and embryonic mortality. While the precise molecular cascade remains an active area of investigation, compelling evidence points towards a multi-faceted mechanism involving interference with lipid metabolism, enzymatic activity, and ion homeostasis. This technical guide synthesizes the current understanding of this compound's mode of action on vitelline membrane formation, presenting key quantitative data, detailing relevant experimental protocols, and visualizing the proposed molecular pathways.

Introduction

This compound is an equimolar complex of two molecules: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[1][2] The DNC component is the biologically active moiety responsible for the contraceptive effects, while HDP enhances its absorption from the gastrointestinal tract.[3] Upon ingestion, the complex dissociates, and DNC is absorbed and subsequently deposited in the egg yolk.[4] This accumulation of DNC during oocyte development is central to its disruptive effects on the vitelline membrane. The consequences of this compound administration in laying hens include a notable decrease in egg production and weight, and a significant reduction in the hatchability of eggs.[4][5] Eggs from treated birds often exhibit a mottled yolk, a visible manifestation of a porous and compromised vitelline membrane.[2]

Quantitative Effects of this compound on Avian Reproduction

The impact of this compound on key reproductive parameters is dose-dependent. The following tables summarize the quantitative data reported in the literature.

Table 1: Effect of this compound on Egg Production and Egg Weight in Laying Hens

| This compound Concentration in Feed (ppm) | Effect on Egg Production | Effect on Egg Weight | Reference |

| 50 | - | Minimum dose to produce a noticeable reduction | [4] |

| 70 | Minimum dose to produce a noticeable reduction | Reduced | [4] |

| 125 | 50% reduction after one week of treatment | Reduced | [4] |

| 400 | Total suppression | - | [4] |

Table 2: Dose-Dependent Effect of this compound on Egg Hatchability

| This compound Concentration in Feed (ppm) | Reduction in Hatching Capacity | Reference |

| 10 - 20 | Minimum dose to affect hatching | [4] |

| 20 | ~20% reduction | [4] |

| 50 - 125 | ~50% reduction | [4] |

| 700 | 100% inhibition (no hatching) | [4] |

Table 3: Distribution of this compound Components in Egg Compartments

| Component | Yolk | Albumen | Reference |

| DNC | Predominantly accumulates in the yolk | - | [4] |

| HDP | Present | Present | - |

Proposed Molecular Mechanisms of Action

The disruption of the vitelline membrane by this compound is not attributed to a single molecular event but rather a combination of interconnected pathways. The primary hypotheses are detailed below.

Interference with Cholesterol Metabolism

An early and persistent hypothesis is that this compound interferes with cholesterol metabolism, a critical process for the structural integrity of the vitelline membrane.[2] While the exact mechanism of this interference is not fully elucidated, it is thought to disrupt the normal deposition of lipids required for membrane formation.

Increased Lipoprotein Lipase (B570770) (LL) Activity

In vitro studies have demonstrated that this compound can increase the activity of lipoprotein lipase (LL).[6][7] LL is an enzyme responsible for hydrolyzing triglycerides in lipoproteins. It is hypothesized that elevated LL activity could lead to the premature degradation of very-low-density lipoproteins (VLDL), which are essential precursors for yolk formation. This could disrupt the proper assembly of the vitelline membrane.

Calcium Ionophore Activity

The HDP component of this compound has been shown to act as a calcium ionophore, increasing intracellular calcium levels.[6][7] A disruption in calcium homeostasis within the oviduct and the developing oocyte could have profound effects on various cellular processes critical for vitelline membrane synthesis and assembly, including enzymatic activities and protein secretion.

Inhibition of Transglutaminase (TG) Activity

The DNC component of this compound has been found to inhibit the activity of transglutaminase in vitro.[6][7] Transglutaminase is an enzyme that catalyzes the formation of isopeptide bonds, contributing to the cross-linking and stabilization of proteins. Its inhibition could weaken the proteinaceous structure of the vitelline membrane, leading to increased permeability.

Inhibition of ZP3 Sperm Receptor Sites

More recent research has suggested that this compound may also interfere with the ZP3 sperm receptor sites on the vitelline membrane. While this is more directly related to fertilization, the structural integrity of ZP3 is also crucial for the overall architecture of the membrane. A reduction in functional ZP3 could contribute to the observed weakening of the vitelline membrane.

Visualization of Proposed Mechanisms and Workflows

The following diagrams illustrate the proposed molecular pathways and a general experimental workflow for investigating the effects of this compound.

Caption: Proposed multi-faceted mode of action of this compound on the vitelline membrane.

Caption: General experimental workflow for investigating this compound's effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following outlines the key experimental protocols cited in the literature for investigating this compound's mode of action.

Lipoprotein Lipase (LL) Activity Assay

This assay is based on the cleavage of a fluorescent substrate by LL, releasing a measurable fluorophore.

-

Principle: Lipoprotein lipase cleaves a synthetic substrate, such as dibutyrylfluorescein, releasing fluorescein (B123965), the fluorescence of which is quantified.

-

Reagents:

-

Dibutyrylfluorescein (DBF) working solution

-

Purified Lipoprotein Lipase (LL) standard

-

This compound (NCZ), DNC, and HDP solutions of varying concentrations

-

LL inhibitors (e.g., AA861, nordihydroguaiaretic acid) for control experiments

-

Dulbecco's Phosphate-Buffered Saline (PBS)

-

-

Procedure (based on Yoder et al., 2006):

-

Add 1 mL of DBF working solution to borosilicate glass tubes.

-

Add 15 µg of LL to each tube.

-

Add varying concentrations of NCZ, DNC, or HDP to the respective treatment tubes. Control tubes receive the vehicle (e.g., DMSO).

-

Incubate the reaction mixture.

-

Measure the fluorescence of the released fluorescein using a spectrofluorometer at appropriate excitation and emission wavelengths.

-

Compare the fluorescence in the treatment groups to the control group to determine the effect of this compound on LL activity.[3][8]

-

Transglutaminase (TG) Activity Assay

This assay measures the protein cross-linking activity of TG.

-

Principle: TG incorporates a biotin-labeled substrate (e.g., casein) into an unlabeled protein immobilized on a microtiter plate. The amount of incorporated biotin (B1667282) is then quantified using an enzyme-linked immunosorbent assay (ELISA)-based method.

-

Reagents:

-

Unlabeled casein (coated on microtiter plates)

-

Biotin-labeled casein

-

Transglutaminase enzyme

-

This compound (NCZ), DNC, and HDP solutions of varying concentrations

-

Extravidin-peroxidase conjugate

-

Peroxidase substrate (e.g., TMB)

-

Stop solution

-

-

Procedure (based on Yoder et al., 2006):

-

To casein-coated wells, add the TG enzyme.

-

Add varying concentrations of NCZ, DNC, or HDP.

-

Add biotin-labeled casein to initiate the reaction.

-

Incubate to allow for the cross-linking reaction to occur.

-

Wash the wells to remove unbound reagents.

-

Add extravidin-peroxidase conjugate and incubate.

-

Wash the wells and add the peroxidase substrate.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

A decrease in absorbance in the presence of this compound indicates inhibition of TG activity.[3][8]

-

Intracellular Calcium Measurement

The ionophore activity of this compound's HDP component can be assessed by measuring changes in intracellular calcium concentrations.

-

Principle: A calcium-sensitive fluorescent dye (e.g., Fura-2 AM) is loaded into cells. The dye's fluorescence intensity changes upon binding to calcium, and this change is measured to reflect alterations in intracellular calcium levels.

-

Reagents:

-

Cultured cells (e.g., avian oviduct cells or a model cell line)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

This compound (NCZ) or HDP solutions

-

Physiological buffer

-

-

Procedure (General):

-

Culture cells to an appropriate confluency.

-

Load the cells with the calcium-sensitive dye.

-

Wash the cells to remove excess dye.

-

Establish a baseline fluorescence reading.

-

Add this compound or HDP to the cells.

-

Monitor the change in fluorescence over time using a fluorescence microscope or a plate reader.

-

An increase in fluorescence indicates a rise in intracellular calcium concentration, suggesting ionophore activity.[7]

-

Conclusion and Future Directions

The mode of action of this compound on vitelline membrane formation is a complex interplay of multiple molecular disruptions. The primary effect is a compromise of the membrane's structural integrity, leading to increased permeability and subsequent reproductive failure. Current evidence strongly suggests that interference with cholesterol metabolism, modulation of key enzymatic activities (lipoprotein lipase and transglutaminase), and disruption of calcium homeostasis are key contributing factors.

Future research should focus on elucidating the precise molecular targets of DNC and HDP within the avian oviduct. Advanced techniques such as proteomics and lipidomics could provide a more comprehensive understanding of the changes in the vitelline membrane's composition following this compound exposure. Furthermore, detailed investigations into the upstream signaling pathways affected by this compound will be crucial for a complete picture of its mode of action. A deeper understanding of these mechanisms is not only of academic interest but also vital for the development of more targeted and effective avian contraceptives and for assessing the potential non-target effects of this widely used veterinary drug.

References

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 3. vetsforcitypigeons.com [vetsforcitypigeons.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molecular effects of this compound on avian reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

The Pharmacokinetics and Metabolism of Nicarbazin in Poultry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicarbazin, a widely utilized anticoccidial agent in the poultry industry, is a molecular complex comprised of 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP). Its efficacy is intrinsically linked to its unique pharmacokinetic and metabolic profile following oral administration to poultry. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in chickens, with a focus on quantitative data, experimental methodologies, and the distinct pathways of its two constituent components.

Introduction

This compound has been a cornerstone in the prevention of coccidiosis in broiler chickens for decades.[1] It is an equimolar complex of DNC, the biologically active component, and HDP, which is crucial for the absorption of DNC.[2][3] Upon ingestion, the complex dissociates, and each component follows a distinct metabolic fate.[3][4][5] Understanding the pharmacokinetics and metabolism of this compound is paramount for ensuring its effective use, managing tissue residues, and safeguarding food safety.[6][7] The DNC component is the marker residue for monitoring in edible tissues due to its higher persistence compared to HDP.[8][9]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by the dissociation of the DNC-HDP complex in the gastrointestinal tract, followed by the independent absorption and disposition of each component.[3][10]

Absorption

The complexation of DNC with HDP is essential for its effective absorption from the intestines into the bloodstream.[2] DNC administered alone has very limited bioavailability due to its hydrophobic nature.[2][8] Studies have shown that the administration of the this compound complex results in significantly higher absorption of DNC compared to the administration of DNC alone or as a simple mixture with HDP.[8]

Distribution

Following absorption, both DNC and HDP are distributed throughout the body. DNC, being the more lipophilic component, tends to accumulate in tissues, particularly the liver and fat.[6][8] Residue depletion studies have shown that DNC concentrations are highest in the liver, followed by skin with fat, and then muscle and kidney.[8] HDP, on the other hand, is less retained in the tissues.[8][10]

Metabolism

The metabolism of this compound is essentially the metabolism of its individual components, DNC and HDP, as the complex does not remain intact in vivo.[3][4]

In vitro studies using chicken hepatocytes have identified several metabolites of DNC, primarily formed through hydroxylation followed by glucuronidation or sulfation.[8] However, in excreta, the majority of the radioactivity from radiolabeled DNC is recovered as the parent compound, indicating that DNC is mainly excreted unchanged.[10]

In vitro studies with chicken hepatocytes have shown no significant biotransformation of HDP.[8] It is rapidly absorbed and eliminated, largely as the unchanged parent compound.[4][10]

Excretion

The excretion pathways for DNC and HDP are distinctly different.[2][3]

-

DNC: The primary route of excretion for DNC is through the feces, via the liver and bile.[2][4]

-

HDP: HDP is predominantly and rapidly excreted through the kidneys in the urine.[2][3][4]

Quantitative Data on this compound Residues

The following tables summarize the quantitative data on DNC and HDP residues in various poultry tissues from different studies. DNC is the marker residue for regulatory purposes.[8]

Table 1: Plasma Concentrations of DNC and HDP in Chickens

| Component | Dosage | Duration | Peak Plasma Concentration | Time to Peak | Reference |

| DNC | 125 mg/kg feed | 7 days | 3.8 mg/kg | 4 days | [8] |

| HDP | 125 mg/kg feed | 7 days | 2.1 mg/kg | 2 days | [8] |

| DNC | 8.4 mg/kg (gavage) | 8 days | 2.87 ± 0.15 µg/mL | 6 days | [11] |

Table 2: DNC Residue Depletion in Broiler Tissues (µg/kg)

| Withdrawal Time (days) | Liver | Muscle | Kidney | Skin with Fat | Reference |

| 0 | 9,190 | 1,610 | 4,290 | 2,040 | [8] |

| 3 | 2,450 | 187 | 25 | 313 | [8] |

| 5 | 355 | <27.8 | 15 | [8] | |

| 7 | <87.8 | <25.9 | [8] |

Note: LOQ (Limit of Quantification) values varied for different tissues.

Table 3: DNC Residues in Broiler Tissues from a Litter Reuse Study (µg/kg)

| Treatment | Sampling Day | Breast | Liver | Reference |

| 125 mg/kg (1-21d) | 21 | 648.8 - 926 | 11,754 - 15,281 | [12] |

| 125 mg/kg (1-32d) | 32 | 232 - 667 | 10,168 - 15,021 | [12] |

| 40 mg/kg (1-32d) | 32 | 52 - 189 | 2,899 - 4,573 | [12] |

| All treatments | 42 | [12][13] |

Note: This study investigated the impact of reused poultry litter on DNC residues.

Experimental Protocols

Radiolabeled Residue Depletion Studies

Detailed pharmacokinetic and metabolism studies of this compound have often employed radiolabeled compounds to trace the disposition of DNC and HDP.[4][8]

-

Test Substance: this compound with a Carbon-14 ([¹⁴C]) label on either the DNC moiety (carbonyl of the bis-4-nitrophenyl urea) or the HDP moiety (2-position of the pyrimidinone ring).[4][8]

-

Animals: Broiler chickens, typically three weeks of age.[8]

-

Dosing: Administration of [¹⁴C]-nicarbazin in feed or via gelatin capsules at a specified dose (e.g., 125 mg/kg) for a set duration (e.g., 7 consecutive days).[8]

-

Sample Collection: Excreta (urine and feces collected separately where possible), plasma, and edible tissues (liver, muscle, kidney, skin with fat) are collected at various time points during and after the dosing period (withdrawal phase).[4][8]

-

Analysis: Total radioactivity in the collected samples is measured using techniques like combustion analysis followed by liquid scintillation counting.[8] Metabolite profiling is often conducted using high-performance liquid chromatography (HPLC) coupled with radiometric detection and mass spectrometry (MS) to identify and quantify the parent drug and its metabolites.[8]

Non-Radiolabeled Residue Depletion Studies

These studies are crucial for determining appropriate withdrawal periods before slaughter to ensure that tissue residues do not exceed established Maximum Residue Limits (MRLs).[6]

-

Test Substance: Non-radiolabeled this compound administered in medicated feed at commercially relevant concentrations (e.g., 125 mg/kg).[6][12]

-

Animals: Large groups of broiler chickens are used to allow for serial slaughter at different withdrawal time points.[6]

-

Dosing: Medicated feed is provided for a specified period, followed by a switch to non-medicated feed for the withdrawal phase.[6]

-

Sample Collection: At predetermined time points after withdrawal of the medicated feed, subgroups of chickens are euthanized, and samples of liver, muscle, kidney, and skin with fat are collected.[6]

-

Analysis: The concentration of the marker residue, DNC, is quantified using validated analytical methods, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[6][7][14]

Visualizations

Metabolic Pathway of this compound in Poultry

References

- 1. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. fao.org [fao.org]

- 5. This compound chemical review | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

- 6. Determination of the residue levels of this compound and combination this compound-narasin in broiler chickens after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 8. openknowledge.fao.org [openknowledge.fao.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 11. Comparison of this compound absorption in chickens, mallards, and Canada geese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Residue in Tissues from Broilers Reared on Reused Litter Conditions [mdpi.com]

- 13. This compound Residue in Tissues from Broilers Reared on Reused Litter Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous Analysis of this compound, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Dissociation of Nicarbazin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicarbazin is a widely used veterinary drug for the prevention and control of coccidiosis in poultry. It is an equimolar complex of two distinct molecules: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP). Upon oral administration, this compound dissociates in vivo into its constituent components, DNC and HDP, which then follow independent pharmacokinetic pathways. Understanding the dynamics of this dissociation and the subsequent absorption, distribution, metabolism, and excretion (ADME) of DNC and HDP is critical for ensuring animal health, food safety, and the development of effective drug formulations.

This technical guide provides an in-depth overview of the in vivo dissociation of this compound, summarizing key quantitative data, detailing experimental protocols for residue analysis, and visualizing the metabolic and experimental workflows.

In Vivo Dissociation and Pharmacokinetics

Following oral ingestion, the this compound complex readily dissociates in the gastrointestinal tract into DNC and HDP.[1] The two components exhibit markedly different pharmacokinetic profiles largely dictated by their physicochemical properties.

-

4,4'-Dinitrocarbanilide (DNC): As the active anticoccidial component, DNC is characterized by its low water solubility.[2] Its absorption from the gut is significantly enhanced by the presence of HDP.[3] DNC is absorbed more slowly and is less readily eliminated from the body.[1] It tends to accumulate in tissues, particularly the liver and kidneys, and is primarily excreted in the feces.[2][4] Due to its persistence, DNC is the designated marker residue for this compound in edible tissues.[2][5]

-

2-hydroxy-4,6-dimethylpyrimidine (HDP): HDP, in contrast, is more water-soluble and does not possess anticoccidial activity.[2] Its primary role is to facilitate the absorption of DNC.[2][3] HDP is rapidly absorbed and quickly eliminated from the body, mainly through the urine.[1][4] Metabolism of HDP is limited, and it is largely excreted unchanged.[3]

The differential pharmacokinetics of DNC and HDP are central to understanding the residue profile of this compound in treated animals.

Quantitative Data on DNC and HDP Residues

The following tables summarize quantitative data from various studies on the concentration of DNC and HDP in different tissues of chickens following oral administration of this compound. These data are essential for establishing withdrawal periods and ensuring that residue levels in edible tissues fall below the maximum residue limits (MRLs).

Table 1: DNC Residue Concentrations in Chicken Tissues Following this compound Administration

| Species | Tissue | This compound Dose | Duration of Treatment | Withdrawal Period | Mean DNC Concentration (µg/kg) | Reference |

| Broiler Chickens | Muscle | 125 mg/kg feed | 21 days | 4 days | >200 | [6] |

| Broiler Chickens | Muscle | 50 mg/kg feed (with Narasin) | 28 days | 4 days | <200 | [6] |

| Broiler Chickens | Liver | 125 mg/kg feed | Not Specified | 1 day | 27,700 | [6] |

| Broiler Chickens | Liver | 125 mg/kg feed | Not Specified | 5 days | 600 | [6] |

| Broiler Chickens | Liver | 125 mg/kg feed | Not Specified | 10 days | 50 | [6] |

| Laying Hens | Liver | 80 mg/kg feed (with Narasin) | 14 days | 0 days | 4,440 ± 569 | [7] |

Table 2: Pharmacokinetic Parameters of DNC in Chickens

| Parameter | Value | Species | Tissue/Matrix | Reference |

| Tmax (Time to maximum concentration) | ~4 days | Chickens | Plasma | [1] |

| Cmax (Maximum concentration) | 3.8 mg/kg | Chickens | Plasma | [1] |

Note: Quantitative data for HDP in tissues is less frequently reported due to its rapid elimination. Studies indicate that HDP is often undetectable within 24 hours of this compound withdrawal.[1]

Experimental Protocols

This section outlines a typical experimental protocol for an in vivo study investigating the dissociation and residue depletion of this compound in chickens, followed by a detailed analytical method for the quantification of DNC.

In Vivo Residue Depletion Study Protocol

This protocol is a composite based on common practices in veterinary drug residue studies.

Objective: To determine the concentration of DNC and HDP in various tissues of broiler chickens at different time points following the cessation of this compound administration.

Animals:

-

Species: Broiler chickens (e.g., Cobb-Vantress, Ross).

-

Number: A sufficient number of birds to allow for the collection of statistically significant data at each time point (e.g., 6-10 birds per time point).

-

Acclimatization: Animals should be acclimatized to the housing conditions for at least 7 days prior to the start of the study.

Housing and Diet:

-

Housing: Birds should be housed in pens with controlled temperature, humidity, and lighting, simulating commercial poultry production conditions.

-

Diet: A standard basal diet free of any coccidiostats or other medications. Medicated feed is prepared by incorporating this compound at the desired concentration (e.g., 125 mg/kg).

Experimental Design:

-

Treatment Phase: All birds are fed a diet containing this compound for a specified period (e.g., 21-28 days).

-

Withdrawal Phase: The medicated feed is replaced with the basal diet.

-

Sample Collection: At designated time points during the withdrawal phase (e.g., 0, 1, 2, 4, 6, 8, 10 days), a subset of birds is humanely euthanized.

-

Tissue Collection: Samples of liver, kidney, muscle (breast and thigh), and skin with adhering fat are collected from each bird.

-

Sample Handling and Storage: Tissue samples are individually bagged, labeled, and immediately frozen at or below -20°C until analysis.

Analytical Protocol for DNC Quantification in Chicken Tissues by LC-MS/MS

This protocol is based on established and validated methods for the analysis of this compound residues.

1. Sample Preparation and Extraction: a. Weigh 2-5 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube. b. Add an internal standard solution (e.g., deuterated DNC, DNC-d8). c. Add 10 mL of acetonitrile (B52724). d. Homogenize the sample using a high-speed homogenizer. e. Centrifuge the sample at ≥ 4000 x g for 10 minutes. f. Decant the supernatant into a clean tube. g. Re-extract the tissue pellet with another 10 mL of acetonitrile, centrifuge, and combine the supernatants. h. Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at approximately 50°C. i. Reconstitute the residue in a suitable solvent mixture (e.g., 1 mL of acetonitrile/water, 50:50, v/v). j. Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

- Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

- Flow Rate: 0.2-0.4 mL/min.

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

- MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for both DNC and the internal standard for quantification and confirmation. For DNC, a common precursor ion is m/z 301.

3. Quantification:

- A matrix-matched calibration curve is prepared by spiking blank tissue extracts with known concentrations of DNC standard.

- The concentration of DNC in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

The following diagrams illustrate the key processes involved in the in vivo dissociation and analysis of this compound.

Caption: In vivo dissociation and pharmacokinetic pathway of this compound.

Caption: Experimental workflow for a this compound residue depletion study.

Conclusion

The in vivo dissociation of this compound into DNC and HDP is a well-established process that dictates the pharmacokinetic and residue profiles of this important veterinary drug. The differential behavior of the lipophilic, persistent DNC and the hydrophilic, rapidly cleared HDP underscores the importance of focusing on DNC as the marker residue for food safety assessments. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to design and interpret studies on this compound and to ensure its safe and effective use in poultry production. Further research focusing on the detailed metabolic pathways of DNC and the development of more comprehensive data on HDP residues would further enhance our understanding of this compound's in vivo fate.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pharmacokinetics of veterinary drugs in laying hens and residues in eggs: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Profiles of expression pattern and tissue distribution of host defense peptides genes in different chicken (Gallus gall… [ouci.dntb.gov.ua]

- 7. hilarispublisher.com [hilarispublisher.com]

Nicarbazin as an Avian Contraceptive: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicarbazin, a compound originally developed as a coccidiostat for the poultry industry, has demonstrated significant efficacy as a contraceptive agent in various avian species. This technical guide provides an in-depth overview of the core scientific principles underlying its use, including its mechanism of action, dose-dependent effects on reproductive parameters, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development and application of avian contraceptives.

Introduction

This compound is a complex of two molecules: 4,4’-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP). While initially used to control coccidiosis in broiler chickens, a notable side effect was the reduction in egg production and hatchability in laying hens.[1] This has led to its development and use as a population management tool for various avian species, including feral pigeons and Canada geese.[1][2] The contraceptive effect of this compound is reversible, with reproductive function returning to normal within 7 to 21 days after cessation of treatment.[3]

Mechanism of Action

The contraceptive properties of this compound are primarily attributed to the DNC component, which disrupts several key processes in avian reproduction. The HDP component facilitates the absorption of DNC in the gut.[4]

Disruption of the Vitelline Membrane

One of the primary mechanisms of this compound's contraceptive action is its interference with the formation and integrity of the vitelline membrane, the layer separating the yolk from the albumen. This disruption is thought to involve interference with cholesterol metabolism, leading to a porous and weakened membrane.[5] This structural failure prevents the proper development of the embryo, leading to early embryonic mortality.

Inhibition of Sperm Receptor Sites

Recent studies have indicated that this compound may also act by inhibiting the ZP3 sperm receptor sites on the vitelline membrane.[3] The ZP3 glycoprotein (B1211001) is crucial for sperm-egg binding and fertilization. By blocking these receptors, this compound can prevent fertilization from occurring. Research in White Pekin ducks has shown a decrease in the abundance of ZP3 protein in the perivitelline membrane of eggs from this compound-treated birds.[6][7]

Hormonal and Molecular Effects

This compound also exerts effects at the hormonal and molecular levels:

-

Hypothalamic Sensitivity: Studies in hens have shown that this compound reduces the sensitivity of the hypothalamus to exogenous progesterone.[8][9] This can disrupt the hormonal cascade that regulates ovulation. However, the pituitary gland's ability to respond to luteinizing hormone-releasing hormone (LHRH) appears to remain intact.[3][8][9]

-

Lipoprotein Lipase (B570770) Activity: In vitro assays have demonstrated that this compound can increase the activity of lipoprotein lipase.[4][10]

-

Transglutaminase Activity: this compound has been shown to inhibit transglutaminase activity in vitro.[10]

-

Vitellogenin Phosphorylation: While this compound was found to affect vitellogenin phosphorylation, this occurred at concentrations much higher than expected in plasma.[10]

Quantitative Data on Efficacy

The contraceptive efficacy of this compound is dose-dependent and varies among avian species. The following tables summarize the quantitative effects of this compound on key reproductive parameters.

Table 1: Effect of this compound on Egg Production in Chickens

| This compound Concentration (ppm in feed) | Duration of Treatment | Effect on Egg Production | Reference |

| 70 | - | Minimum dose to affect egg production | [3] |

| 125 | 1 week | 50% reduction | [3] |

| 400 | 1 week | Total suppression | [3] |

Table 2: Effect of this compound on Egg Hatchability in Chickens

| This compound Concentration (ppm in feed) | Effect on Hatchability | Reference |

| 10-20 | Minimum dose to affect hatching | [3] |

| 20 | ~20% reduction | [3] |

| 50-125 | ~50% reduction | [3] |

| 100 | <1% hatchability | [2] |

| 700 | No hatching | [3] |

Table 3: Efficacy of this compound in Pigeons

| This compound Concentration | Study Design | Effect | Reference |

| 5000 ppm in bait | Captive pigeons, 4 hours/day access | 59% reduction in hatched eggs | [9] |

| 800 ppm in bait | Field study (Rimini, Italy) | 48% decline in population over 14 months | [1] |

| 0.5% in bait (OvoControl® P) | Field study (San Diego, USA) | 53% reduction in population in the first year | [8] |

Table 4: Efficacy of this compound in Waterfowl

| Species | This compound Dose | Study Design | Effect | Reference |

| White Pekin Ducks | 125 ppm in feed | 14-day treatment | Elimination of fertility by day 12 | [6][7] |

| White Pekin Ducks | 250 ppm in feed | 14-day treatment | Elimination of fertility by day 12 | [6][7] |

| White Pekin Ducks | 500 ppm in feed | 14-day treatment | No fertile eggs by day 7 | [6][7] |

| Canada Geese | 500 ppm in bait | Penned geese | 51% reduction in hatchability | [2] |

| Canada Geese | 1350 ppm on cracked corn | Field study | 41-47% reduction in hatchability over two seasons | [2] |

| Mallards | 33.75 mg/kg BW/day | 14-day oral gavage | Hatchability reduced to 0.26 (vs. 0.55 in control) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vivo Efficacy Studies

Objective: To determine the dose-dependent effects of this compound on egg production and hatchability in a target avian species.

Example Protocol (Adapted from studies on pigeons and ducks): [6][7][9]

-

Animal Model: Sexually mature, pair-bonded birds of the target species (e.g., Columba livia, Anas platyrhynchos domestica).

-

Housing: House pairs individually in cages equipped with nest boxes and ad libitum access to water.

-

Acclimation Period: Allow a minimum of a 2-week acclimation period for birds to adjust to the housing conditions and establish baseline reproductive activity.

-

Diet Preparation:

-

Prepare a basal diet appropriate for the species.

-

Create medicated diets by incorporating this compound at various concentrations (e.g., 0, 50, 100, 250, 500 ppm). Ensure homogenous mixing of the compound within the feed.

-

-

Experimental Design:

-

Divide the pairs into treatment groups, with each group receiving a different concentration of this compound. Include a control group receiving the basal diet without this compound.

-

The study should consist of three phases: a pre-treatment period (baseline data collection), a treatment period (administration of medicated feed), and a recovery period (return to basal diet).

-

-

Data Collection:

-

Record daily egg production for each pair.

-

Collect eggs daily and mark them with the pair number and date of lay.

-

Incubate eggs under standard conditions (e.g., 37.5°C, 55-60% relative humidity).

-

Candle eggs at regular intervals (e.g., day 7 and 14) to determine fertility and embryonic viability.

-

Record the number of hatched chicks.

-

-

Blood and Egg Sample Collection (for residue analysis):

-

Collect blood samples from the brachial vein at specified time points during the treatment and recovery phases.

-

Collect eggs for residue analysis.

-

-

Statistical Analysis: Analyze data on egg production, fertility, and hatchability using appropriate statistical methods (e.g., ANOVA, Chi-square test) to determine significant differences between treatment groups.

In Vitro Molecular Assays

4.2.1. Lipoprotein Lipase (LL) Activity Assay [4]

Objective: To determine the effect of this compound on the activity of lipoprotein lipase.

Protocol:

-

Substrate Preparation: Prepare dibutyrylfluorescein (DBF) by mixing pyridine, butyric anhydride, and fluorescein (B123965). Incubate in the dark for 24 hours at room temperature.

-

Reaction Mixture: Prepare a reaction mixture containing the DBF substrate.

-

Enzyme and Inhibitor Addition:

-

Add lipoprotein lipase to the reaction mixture.

-

Add this compound (dissolved in a suitable solvent like DMSO) at various concentrations to the test samples. Include appropriate solvent controls.

-